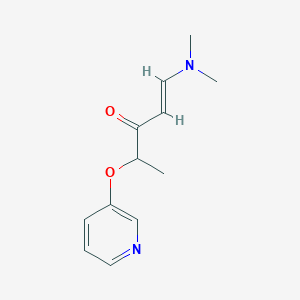
1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one (DMAPO) is a heterocyclic compound that has been studied for its potential applications in chemistry, biochemistry, and pharmacology. DMAPO has been found to possess a variety of interesting properties, including high solubility in polar solvents, low toxicity, and a wide range of biological activities. DMAPO has been studied for its potential applications in drug synthesis, drug delivery, and as a possible therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Plant Betalains: Chemistry and Biochemistry
Betalains, pigments found in plants, involve a nitrogenous core structure, betalamic acid. This acid condenses with imino compounds or amino acids/derivatives to form betacyanins and betaxanthins. Such compounds have been identified across 17 plant families within the Caryophyllales order. The synthesis pathway of betalains starts with the hydroxylation of tyrosine to DOPA, leading to betalamic acid formation. This process is crucial for pigment production and commercial extraction due to the pigments' safety and health contributions (Khan & Giridhar, 2015).
Methylene-Linked Liquid Crystal Dimers
Methylene-linked liquid crystal dimers exhibit transitional properties that include a normal nematic phase and a lower temperature twist-bend nematic phase. These properties are attributed to the bent geometry of methylene-linked odd-membered dimers, demonstrating the material's potential in advanced liquid crystal displays and related technologies (Henderson & Imrie, 2011).
Supramolecular Capsules from Calixpyrrole Scaffolds
Calixpyrrole components are used to derive supramolecular capsules, exhibiting clear conformational and structural analogies with calixarenes. These capsules' formation approaches include direct or mediated rim-to-rim interactions and the chemical modification of pyrrole units, highlighting their significance in creating highly selective binding sites for molecular recognition and encapsulation (Ballester, 2011).
Electrochemical Sensors for Paraquat Detection
The widespread use and high acute toxicity of paraquat, a quaternary ammonium herbicide, necessitate efficient detection methods. Electrochemical sensors, particularly those modified with noble metals, metallic nanoparticles, and other materials, have shown high selectivity and sensitivity for paraquat detection in complex matrices, offering advancements in environmental monitoring and food safety (Laghrib et al., 2020).
Eigenschaften
IUPAC Name |
(E)-1-(dimethylamino)-4-pyridin-3-yloxypent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(12(15)6-8-14(2)3)16-11-5-4-7-13-9-11/h4-10H,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXDZZBYICSCAT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

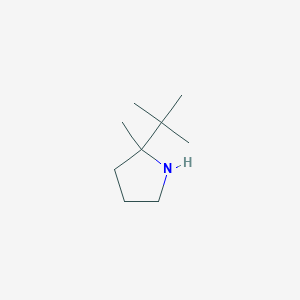


![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)
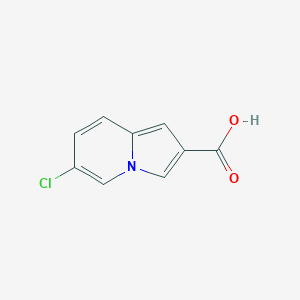
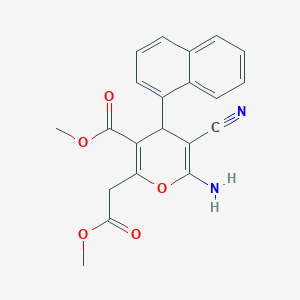

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-2-pyrrolidinone](/img/structure/B2731339.png)

![5-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2731341.png)
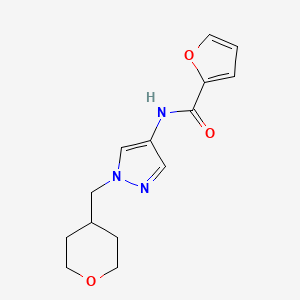

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2731349.png)
